molecular formula C11H17NO B12720530 FQ8Thk79UH CAS No. 133097-29-7

FQ8Thk79UH

Cat. No.: B12720530
CAS No.: 133097-29-7
M. Wt: 179.26 g/mol
InChI Key: XDXMRSBXBOXSQW-SECBINFHSA-N
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Description

3-Methoxy-4-methylamphetamine, also known by its identifier FQ8Thk79UH, is a compound belonging to the phenethylamine and amphetamine classes. It is known for its entactogenic and psychedelic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylamphetamine typically involves the reaction of 3-methoxy-4-methylphenylacetone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

the general approach would involve large-scale reductive amination processes with stringent controls to ensure purity and safety .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylamphetamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the effects of methoxy and methyl substitutions on the phenethylamine structure.

    Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin.

    Medicine: It has been investigated as a potential therapeutic agent for conditions such as depression and post-traumatic stress disorder (PTSD).

Mechanism of Action

3-Methoxy-4-methylamphetamine acts primarily as a selective serotonin releasing agent (SSRA) and a 5-HT2A receptor agonist. It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. This action results in enhanced mood, empathy, and sensory perception. The compound’s effects are mediated through its interaction with serotonin transporters and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-methylamphetamine is unique due to its specific combination of methoxy and methyl groups, which confer distinct pharmacological properties. Unlike its analogs, it has been shown to potently inhibit serotonin reuptake without producing serotonergic neurotoxicity in rodents .

Properties

CAS No.

133097-29-7

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-1-(3-methoxy-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m1/s1

InChI Key

XDXMRSBXBOXSQW-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C)N)OC

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)N)OC

Origin of Product

United States

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